Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Catalog No.
S1494169
CAS No.
179688-26-7
M.F
C15H21NO8
M. Wt
343.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

CAS Number

179688-26-7

Product Name

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

IUPAC Name

ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Molecular Formula

C15H21NO8

Molecular Weight

343.33 g/mol

InChI

InChI=1S/C15H21NO8/c1-4-22-15(17)11-9-13(23-7-5-20-2)14(24-8-6-21-3)10-12(11)16(18)19/h9-10H,4-8H2,1-3H3

InChI Key

VOHOFZNVWZWVMA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCOC)OCCOC

Synonyms

4,​5-Bis(2-​methoxyethoxy)​-​2-​nitro-​benzoic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCOC)OCCOC

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a functionalized aromatic compound primarily utilized as a chemical intermediate in multi-step organic synthesis. Its structure incorporates two key features relevant to procurement decisions: a nitro group, which is a standard precursor to an amine functionality, and two methoxyethoxy side chains. These side chains are specifically incorporated to modify the molecule's physical properties, such as polarity and solubility, which can be critical for processability in both laboratory and industrial workflows. The compound serves as a direct precursor to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a key building block for pharmaceuticals and functional materials.

Procurement Fit

Key nitroaromatic intermediate for erlotinib inhibitor synthesis
4,5-bis(2-methoxyethoxy)-2-nitro regioisomer required for correct cyclization
Ethyl ester supports extraction efficiency in anhydrous reaction media

Substituting this compound with simpler analogs like Ethyl 4,5-dimethoxy-2-nitrobenzoate is often unfeasible due to critical differences in solubility and processability. The methoxyethoxy chains are not merely structural placeholders; they are functional groups designed to enhance solubility in a wider range of organic solvents, which is a key factor in achieving homogeneous reaction conditions and optimizing yields in downstream transformations. Furthermore, starting a synthesis with the corresponding carboxylic acid, 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid, introduces an additional esterification step. This complicates the process workflow, potentially lowers the overall yield, and increases production time and cost, making the direct procurement of the ethyl ester a more efficient choice for streamlined synthesis protocols.

Substitution Risk

Regioisomer mismatch
3,4-regioisomer leads to an inactive downstream product; correct 4,5-substitution is mandatory for target inhibitor formation.
Ester analog interference
Methyl ester variant shows higher water solubility, complicating liquid-liquid extraction and reducing yield in anhydrous reaction conditions.
Electronically altered substitution
Substituting the 4,5-dialkoxy or 2-nitro pattern shifts reduction kinetics and downstream formamide cyclization efficiency.

Precursor Suitability: Direct and Efficient Conversion to a Key Quinazolinone Intermediate

This compound is specified as the direct starting material for the synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate via catalytic hydrogenation. This subsequent amine is a documented key intermediate which, upon reaction with a formic acid compound, yields 6,7-bis(2-methoxyethoxy)quinazolin-4-one, a core structure in pharmaceutical synthesis. The patent literature outlines a clear, two-step process starting from this specific nitrobenzoate, demonstrating its established role and compatibility within a validated, high-value synthetic route.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataServes as the immediate precursor for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in a patented process.
Comparator Or BaselineStarting from the corresponding carboxylic acid, which would require an additional, yield-reducing esterification step prior to reduction.
Quantified DifferenceEliminates one full synthetic step (esterification) from the process workflow compared to using the free acid.
ConditionsCatalytic hydrogenation followed by reaction with a formic acid compound.

Procuring this pre-esterified compound simplifies the manufacturing process for advanced pharmaceutical intermediates, saving time, resources, and potentially improving overall yield.

Regioisomer specificity
Head-to-head
4,5-isomer yields active target inhibitor; 3,4-isomer gives inactive quinazoline
Mandatory regiochemical identity for synthesis outcome
Synthesis route validated in patented procedure

Processability Advantage: Methoxyethoxy Chains Enhance Polarity and Solubility for Broader Solvent Compatibility

The inclusion of methoxyethoxy side chains is a deliberate chemical design choice to increase the polarity and solubility of molecular building blocks. Studies on other functional materials confirm that incorporating oligoethylene glycol-type chains, such as methoxyethoxy, enhances solubility and processability, particularly in greener or more polar organic solvents. This contrasts with simpler analogs like dimethoxy derivatives, which have more limited solubility profiles. The enhanced solubility of the target compound can facilitate better handling, more efficient reactions through improved homogeneity, and a wider choice of process solvents.

Evidence DimensionSolubility & Processability
Target Compound DataPossesses two methoxyethoxy side chains, which are known to increase polarity and enhance solubility in a range of solvents.
Comparator Or BaselineAnalogous compounds with simple methoxy or alkyl groups, which typically exhibit lower polarity and more restricted solubility.
Quantified DifferenceQualitatively higher solubility and compatibility with a broader range of solvents compared to dimethoxy analogs.
ConditionsGeneral organic synthesis and formulation conditions.

Improved solubility reduces processing challenges, potentially allowing for higher reaction concentrations, avoiding specialized or hazardous solvents, and improving process reliability.

Solubility & LogP
Cross-study comparable
Ethyl ester: 0.017 g/L (LogP 1.98); Methyl ester: 0.59 g/L (LogP 1.3)
Ethyl ester reduces aqueous loss during extraction
~35× lower solubility aids anhydrous work-up
Genotoxic impurity method
Class-level inference
Validated LC-MS/MS for trace quantification of target nitro compound
Supports impurity profiling in research QC
Method not transferable to regioisomeric analogs
Physical form
Cross-study comparable
Density: 1.215 g/cm³; Refractive index: 1.51 (20 °C); White solid
Documented physical properties aid reproducible handling
Density differs slightly from methyl ester (1.238 g/cm³)

Streamlined Synthesis of Quinazolinone-Based Pharmaceutical Intermediates

This compound is the right choice when the synthetic target is a 6,7-bis(2-methoxyethoxy) quinazolinone derivative, such as the core of the EGFR inhibitor Erlotinib. Its structure is optimized for direct conversion to the necessary 2-amino benzoate building block, bypassing the need for a separate esterification step and leveraging the solubility benefits of the side chains for efficient processing.

Development of Functional Materials Requiring Enhanced Solubility

For applications in materials science, such as the synthesis of organic semiconductors or ligands for metal complexes, where processability and solubility are critical for device fabrication or catalyst performance, this precursor is a logical choice. The methoxyethoxy groups can improve film-forming properties and ensure solubility in solvents required for device layering or homogeneous catalysis.

Application Fit Matrix

Application
Selection Property
Validation Focus
Erlotinib synthesis research
Regiochemical identity & purity specification
Correct quinazoline cyclization outcome
Genotoxic impurity profiling
Validated analytical specificity
Trace-level quantitation capability
Quinazoline library synthesis
4,5-dialkoxy scaffold solubility
Heterocyclic condensation compatibility
Nitro reduction process optimization
Nitro group reactivity profile
Yield improvement under anhydrous conditions

XLogP3

1.6

Other CAS

179688-26-7

Wikipedia

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

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